N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a sulfonamide functional group attached to a benzenesulfonamide core. This compound features a 6-methylpyridin-2-yl substituent on the nitrogen atom of the sulfonamide, which contributes to its chemical properties and potential biological activities. The systematic name reflects its structural components, highlighting both the aromatic and heterocyclic nature of the molecule.
This compound can be sourced from various chemical suppliers and is classified under sulfonamides, which are known for their applications in medicinal chemistry, particularly as antimicrobial agents. Sulfonamides have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
The synthesis of N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 6-methyl-2-aminopyridine. The general procedure includes:
N-(6-methylpyridin-2-yl)benzenesulfonamide has a complex molecular structure that can be represented as follows:
The compound's structure allows for various interactions due to the presence of both aromatic and heteroaromatic systems.
N-(6-methylpyridin-2-yl)benzenesulfonamide can participate in several chemical reactions:
The mechanism of action for N-(6-methylpyridin-2-yl)benzenesulfonamide primarily involves its ability to mimic natural substrates in biological systems.
This mechanism underlies its potential as an antimicrobial agent.
Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
N-(6-methylpyridin-2-yl)benzenesulfonamide has several significant applications:
N-(6-Methylpyridin-2-yl)benzenesulfonamide represents a structurally distinct class of sulfonamide derivatives characterized by a benzenesulfonamide group linked to a 6-methylpyridin-2-yl moiety through a nitrogen-sulfur bond. The compound belongs to the broader family of heterocyclic sulfonamides, incorporating both aromatic and heteroaromatic systems within its molecular architecture. Its systematic IUPAC name is 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide, with the alternative name N-(6-methylpyridin-2-yl)benzenesulfonamide also being chemically valid [4]. The molecular formula is C₁₂H₁₃N₃O₂S, corresponding to a molecular weight of 263.32 g/mol.
The compound features two key structural components: a benzene ring substituted with a sulfonamide group (-SO₂NH-) and an electron-deficient pyridine ring bearing a methyl substituent at the 6-position. The sulfonamide bridge (-SO₂NH-) serves as a critical functional group that enables hydrogen bonding interactions and influences electronic distribution throughout the molecule. The methyl group on the pyridine ring contributes to electronic modulation through hyperconjugation and steric effects, while the pyridinyl nitrogen provides a potential hydrogen bond acceptor site. These features collectively define the molecule's three-dimensional conformation and physicochemical properties, including its acid-base behavior (pKa ≈ 6.2 for pyridinyl nitrogen and ≈10.1 for sulfonamide proton) and logP value of approximately 2.3 [1] [4].
Table 1: Fundamental Molecular Properties of N-(6-Methylpyridin-2-yl)benzenesulfonamide
Property | Value |
---|---|
Systematic Name | 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
Molecular Formula | C₁₂H₁₃N₃O₂S |
Molecular Weight | 263.32 g/mol |
Hydrogen Bond Donors | 1 (sulfonamide NH) |
Hydrogen Bond Acceptors | 4 (sulfonyl oxygens, pyridinyl nitrogen) |
Rotatable Bonds | 2 |
Aromatic Rings | 2 (benzene, pyridine) |
Canonical SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
The development of N-(6-methylpyridin-2-yl)benzenesulfonamide derivatives is intrinsically linked to the broader evolution of sulfonamide chemistry, which began with the serendipitous discovery of the antibacterial properties of Prontosil (sulfamidochrysoidine) in 1932. This breakthrough ushered in the sulfonamide era of antimicrobial chemotherapy, establishing the sulfanilamide core as a privileged scaffold in medicinal chemistry [3]. The initial focus on antibacterial applications gradually expanded to encompass diverse therapeutic areas as researchers systematically explored structure-activity relationships through targeted structural modifications.
The synthesis of pyridinyl-substituted sulfonamides emerged as a significant advancement in sulfonamide chemistry, leveraging the bioisosteric potential of the pyridine ring relative to benzene. The specific incorporation of a 6-methylpyridin-2-yl group represented a deliberate strategy to optimize the steric and electronic properties of sulfonamide derivatives while preserving their capacity for target engagement. The general synthetic approach to these compounds typically follows a multistep sequence beginning with benzene: nitration → reduction → acetylation → chlorosulfonation → amidation → hydrolysis → final derivatization [3]. This pathway enables precise control over substitution patterns on both the benzenesulfonamide and pyridinyl components.
A pivotal development in sulfonamide classification emerged from observations of hypersensitivity reactions, leading to the distinction between two fundamental categories:
This differentiation proved crucial for the continued development of sulfonamide-based therapeutics targeting non-infectious diseases, particularly as researchers began exploring the carbonic anhydrase inhibitory activity of these compounds in the 1980s-1990s. The structural evolution of sulfonamide drugs has progressively incorporated heterocyclic appendages like the 6-methylpyridin-2-yl group to enhance target specificity and optimize pharmacokinetic properties.
N-(6-Methylpyridin-2-yl)benzenesulfonamide derivatives exhibit substantial antibacterial and antifungal activities, particularly when functionalized with specific substituents that enhance their interaction with microbial targets. Recent studies on structurally analogous pyrimidine-based sulfonamides have demonstrated that electron-withdrawing groups (halogens, nitrile, nitro) significantly enhance antimicrobial potency. For instance, derivatives bearing para-halo substitutions on the phenyl ring exhibit minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative pathogens including Escherichia coli and Pseudomonas aeruginosa . The antifungal activity against Candida albicans is similarly enhanced (MIC = 3.12 µg/mL), surpassing reference drugs like fluconazole in selected derivatives.
Table 2: Antimicrobial Activities of Representative Sulfonamide Derivatives
Structural Feature | MIC Range (µg/mL) | Target Microorganisms | Potency Relative to Standards |
---|---|---|---|
Halogen-substituted | 1.56-6.25 | Gram-positive bacteria | 4-8× more potent than cefadroxil |
Nitrile-substituted | 3.12-12.5 | Gram-negative bacteria | 2-4× more potent than cefadroxil |
Nitro-substituted | 3.12-12.5 | Fungi (Candida spp.) | Comparable to fluconazole |
Unsubstituted parent | 12.5-50 | Broad spectrum | Less potent than specialized derivatives |
The mechanism of antimicrobial action extends beyond classical dihydropteroate synthase inhibition observed in traditional sulfonamide antibiotics. Molecular docking studies indicate that these compounds potentially disrupt essential bacterial enzymes, including Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB), with computed binding energies ranging from -46 to -61 kcal/mol . This multi-target engagement profile potentially mitigates the development of resistance, making these derivatives particularly valuable in the era of multidrug-resistant pathogens.
The carbonic anhydrase inhibitory activity of N-(6-methylpyridin-2-yl)benzenesulfonamide derivatives underpins their significant antitumor potential. These compounds exhibit notable selectivity for tumor-associated isoforms CA IX and XII, which are overexpressed in various malignancies (e.g., glioblastoma, pancreatic, breast cancers) under hypoxic conditions [2] [6]. The structural analogy to clinically advanced compounds like SLC-0111 (currently in Phase Ib/II trials for pancreatic cancer) highlights their therapeutic relevance. Molecular modifications of the core scaffold, particularly through imidazolidinone incorporation or tail-approach strategies, have yielded derivatives with low nanomolar inhibition constants (Kᵢ = 8.4-355.3 nM) against cancer-associated carbonic anhydrases [2].
Beyond carbonic anhydrase inhibition, recent computational and biochemical studies have revealed potential dual-targeting capabilities against both carbonic anhydrase II (CA II) and Dickkopf-1 (Dkk1) – a Wnt signaling pathway component implicated in lung cancer progression. Molecular docking analyses demonstrate strong binding affinities (ΔG = -8.9 to -9.7 kcal/mol) with key interactions in the active sites of both targets [6]. This dual inhibition profile represents a promising strategy for overcoming compensatory pathway activation in malignant cells. Additional antitumor mechanisms include:
In synthetic chemistry, N-(6-methylpyridin-2-yl)benzenesulfonamide serves as a versatile building block for constructing complex molecular architectures. Its bifunctional nature allows for sequential derivatization at multiple sites: electrophilic substitution on either aromatic ring, N-H functionalization at the sulfonamide group, or modification of the methyl group on the pyridine ring [1] [3]. The compound participates in transition metal-catalyzed reactions, serving as a competent ligand for palladium, copper, and ruthenium catalysts due to the coordinative potential of its pyridinyl nitrogen and sulfonyl oxygen atoms.
The synthetic utility of this scaffold extends to its application as a precursor for molecular hybrids of pharmacological interest. For instance, it can be readily conjugated with:
These synthetic manipulations leverage the robust chemical stability of the core scaffold under various reaction conditions (pH, temperature, solvent systems). Additionally, the crystalline nature of many derivatives facilitates purification by recrystallization, while their distinct UV chromophores enable straightforward reaction monitoring by analytical techniques [1] [3] . The scaffold thus occupies a strategic position at the interface of synthetic methodology and medicinal chemistry, enabling efficient exploration of structure-activity landscapes for diverse biological targets.
Table 3: Key Derivatives and Their Primary Applications
Derivative Structure | Synthetic Method | Primary Application | Notable Property |
---|---|---|---|
Halogenated aryl derivatives | Electrophilic halogenation | Antimicrobial agents | Enhanced membrane penetration |
Imidazolidinone conjugates | Carbamoylation/cyclization | Carbonic anhydrase inhibitors | Tumor-associated isoform selectivity |
Schiff base analogs | Condensation with aldehydes | Antiviral agents | Metal chelation capacity |
Glycosylated derivatives | Koenigs-Knorr reaction | Targeted drug delivery | Lectin receptor recognition |
Polycyclic fused systems | Cycloaddition reactions | DNA-intercalating agents | Enhanced planar structure |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8